Cas no 58110-58-0 (5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde)
![5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde structure](https://pt.kuujia.com/scimg/cas/58110-58-0x500.png)
58110-58-0 structure
Nome do Produto:5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-(4-CHLORO-3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-CARBALDEHYDE
- 2-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]pyridine
- 2-furancarboxaldehyde, 5-[4-chloro-3-(trifluoromethyl)phenyl]-
- 5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furaldehyde
- 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
- DB-154585
- J-516219
- 5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-carbaldehyde
- CS-0118318
- VS-08113
- 58110-58-0
- DTXSID90973693
- G31381
- Z56858247
- STL353781
- BBL025840
- AKOS000117976
- EN300-01176
- SCHEMBL1806721
-
- MDL: MFCD03031808
- Inchi: InChI=1S/C12H6ClF3O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H
- Chave InChI: ONQGWRANUXCWOH-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1C2=CC=C(C=O)O2)C(F)(F)F)Cl
Propriedades Computadas
- Massa Exacta: 274.00088
- Massa monoisotópica: 274.000842
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 3
- Complexidade: 308
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4
- Superfície polar topológica: 30.2
Propriedades Experimentais
- Densidade: 1.41
- Ponto de ebulição: 360.5°C at 760 mmHg
- Ponto de Flash: 171.8°C
- Índice de Refracção: 1.526
- PSA: 30.21
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188958-2.5g |
5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furaldehyde |
58110-58-0 | 98% | 2.5g |
¥11466 | 2023-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188958-1g |
5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furaldehyde |
58110-58-0 | 98% | 1g |
¥8400 | 2023-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188958-250mg |
5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furaldehyde |
58110-58-0 | 98% | 250mg |
¥1293.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3167-10G |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95% | 10g |
¥ 5,517.00 | 2023-04-05 | |
TRC | C593410-50mg |
5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-01176-2.5g |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95% | 2.5g |
$252.0 | 2023-04-29 | |
Enamine | EN300-01176-1.0g |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95% | 1g |
$160.0 | 2023-04-29 | |
Chemenu | CM388394-5g |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95%+ | 5g |
$560 | 2023-03-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188958-100mg |
5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furaldehyde |
58110-58-0 | 98% | 100mg |
¥663.00 | 2024-08-09 | |
Chemenu | CM388394-1g |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95%+ | 1g |
$183 | 2023-03-07 |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde Literatura Relacionada
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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2. Book reviews
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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